molecular formula C17H14BrNO2 B278996 2-[3-(2-Bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

2-[3-(2-Bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

Cat. No. B278996
M. Wt: 344.2 g/mol
InChI Key: RZWNIEVRGRWJNM-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(2-Bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. This compound is also known as BMA-12 and has a molecular formula of C20H18BrNOS.

Mechanism of Action

The mechanism of action of BMA-12 is not fully understood. However, it has been suggested that BMA-12 induces apoptosis in cancer cells by activating the caspase pathway. BMA-12 has also been shown to inhibit the growth of bacterial cells by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
BMA-12 has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. BMA-12 has also been found to inhibit the growth of bacterial cells by disrupting the bacterial cell membrane.

Advantages and Limitations for Lab Experiments

One of the advantages of BMA-12 is its potential applications in medicinal chemistry. It has been found to exhibit anticancer and antimicrobial properties, which makes it a promising candidate for drug development. However, one of the limitations of BMA-12 is its low solubility in water, which may limit its potential applications.

Future Directions

There are several future directions for the study of BMA-12. One potential direction is to investigate its potential applications in material science. BMA-12 has been found to exhibit fluorescence properties, which makes it a promising candidate for the development of fluorescent probes. Another potential direction is to investigate its potential applications in drug delivery systems. BMA-12 has been shown to have low toxicity, which makes it a promising candidate for drug delivery applications.

Synthesis Methods

The synthesis of BMA-12 involves the reaction of 2-bromocinnamaldehyde with 7-amino-2,4,6-cycloheptatrien-1-one in the presence of a catalyst. This reaction results in the formation of BMA-12 with a yield of approximately 70%.

Scientific Research Applications

BMA-12 has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anticancer properties by inducing apoptosis in cancer cells. BMA-12 has also been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

Product Name

2-[3-(2-Bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

Molecular Formula

C17H14BrNO2

Molecular Weight

344.2 g/mol

IUPAC Name

2-[(E)-3-(2-bromophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C17H14BrNO2/c1-19-15-9-5-3-7-13(17(15)21)16(20)11-10-12-6-2-4-8-14(12)18/h2-11H,1H3,(H,19,21)/b11-10+

InChI Key

RZWNIEVRGRWJNM-ZHACJKMWSA-N

Isomeric SMILES

CNC1=CC=CC=C(C1=O)C(=O)/C=C/C2=CC=CC=C2Br

SMILES

CNC1=CC=CC=C(C1=O)C(=O)C=CC2=CC=CC=C2Br

Canonical SMILES

CNC1=CC=CC=C(C1=O)C(=O)C=CC2=CC=CC=C2Br

Origin of Product

United States

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